molecular formula C15H21BO4 B11846428 Methyl 2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate CAS No. 149989-77-5

Methyl 2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate

Cat. No.: B11846428
CAS No.: 149989-77-5
M. Wt: 276.14 g/mol
InChI Key: QBUWQLOBSLQVSH-UHFFFAOYSA-N
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Description

Methyl 2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate is an organic compound with the chemical formula C14H19BO4. It is a derivative of benzoic acid and contains a boronate ester group. This compound is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through palladium-catalyzed coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate can be synthesized through the reaction of benzoic acid derivatives with boronic acids or boronate esters. One common method involves the reaction of 4-iodobenzoic acid methyl ester with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. The product is usually purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Organic solvents like THF, toluene, or dimethylformamide (DMF).

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism by which Methyl 2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate exerts its effects involves the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The boronate ester group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. This process involves the oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation with the boronate ester and reductive elimination to form the final product .

Comparison with Similar Compounds

  • Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Uniqueness: Methyl 2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate is unique due to its specific substitution pattern on the benzoate ring, which can influence its reactivity and the types of products formed in cross-coupling reactions. Its structure allows for selective functionalization and the formation of diverse organic compounds .

Properties

CAS No.

149989-77-5

Molecular Formula

C15H21BO4

Molecular Weight

276.14 g/mol

IUPAC Name

methyl 2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]benzoate

InChI

InChI=1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)10-11-8-6-7-9-12(11)13(17)18-5/h6-9H,10H2,1-5H3

InChI Key

QBUWQLOBSLQVSH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC=CC=C2C(=O)OC

Origin of Product

United States

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